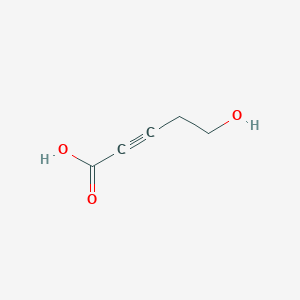5-hydroxypent-2-ynoic Acid
CAS No.: 54620-70-1
Cat. No.: VC5944821
Molecular Formula: C5H6O3
Molecular Weight: 114.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54620-70-1 |
|---|---|
| Molecular Formula | C5H6O3 |
| Molecular Weight | 114.1 |
| IUPAC Name | 5-hydroxypent-2-ynoic acid |
| Standard InChI | InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h6H,2,4H2,(H,7,8) |
| Standard InChI Key | QEZWEEYWBFNZNO-UHFFFAOYSA-N |
| SMILES | C(CO)C#CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
5-Hydroxypent-2-ynoic acid belongs to the hydroxy-alkynoic acid family, with the molecular formula and a molecular weight of 114.1 g/mol. Its IUPAC name, 5-hydroxypent-2-ynoic acid, reflects the positions of the hydroxyl group (-OH) at carbon 5 and the triple bond between carbons 2 and 3. The carboxylic acid group at carbon 1 further enhances its polarity and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 54620-70-1 |
| Molecular Formula | |
| Molecular Weight | 114.1 g/mol |
| IUPAC Name | 5-hydroxypent-2-ynoic acid |
| Solubility | Polar solvents (e.g., DMSO, water) |
| Functional Groups | Carboxylic acid, alkyne, hydroxyl |
Structural Analysis
The compound’s structure features a linear carbon chain with three critical functional groups:
-
Carboxylic acid at position 1, enabling hydrogen bonding and salt formation.
-
Triple bond between carbons 2 and 3, conferring rigidity and electrophilic character.
-
Hydroxyl group at position 5, providing nucleophilic and hydrogen-donor capabilities.
This combination creates a molecule capable of participating in both polar and π-bond-mediated interactions, making it versatile for synthetic applications.
Synthesis and Manufacturing
Primary Synthetic Route
The most widely reported synthesis involves hydroxylation of pent-2-yne using osmium tetroxide () and -methylmorpholine -oxide (NMO) as a co-oxidant. This method proceeds under mild conditions (0–25°C) in tetrahydrofuran (THF) or dioxane, achieving yields of 65–78%.
Reaction Mechanism:
-
oxidizes the alkyne to a vicinal diol intermediate.
-
NMO regenerates , sustaining catalytic activity.
-
Selective protonation and work-up isolate the target compound.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–25°C |
| Solvent | THF or dioxane |
| Oxidant | (0.1 equiv) |
| Co-oxidant | NMO (1.2 equiv) |
| Reaction Time | 6–12 hours |
Alternative Methods
A patent-pending approach (US3697549A) employs dimethylcopper lithium to methylate 5-hydroxypent-2-ynoic acid, followed by acid-catalyzed cyclization to yield 3-methylpent-2-eno-5-lactone. This one-pot method highlights the compound’s utility in synthesizing cyclic lactones for pheromone production .
Chemical Reactivity and Functional Transformations
Electrophilic Additions
The triple bond undergoes regioselective additions:
-
Hydrohalogenation: HBr or HCl adds to C2 or C3, forming haloalkenes.
-
Hydration: Mercury(II)-catalyzed hydration yields α,β-unsaturated ketones.
Nucleophilic Reactions
The hydroxyl group participates in:
-
Esterification: Reacts with acyl chlorides to form esters (e.g., acetyl derivatives).
-
Etherification: Alkylation with methyl iodide produces methoxy analogs.
Enzyme Inhibition
The compound’s triple bond and hydroxyl group enable competitive inhibition of enzymes like alcohol dehydrogenases. Molecular docking studies suggest it binds to the active site via hydrogen bonds with Ser-48 and π-stacking with Phe-140.
Applications in Scientific Research
Organic Synthesis
5-Hydroxypent-2-ynoic acid serves as a precursor for:
-
Lactones: Cyclization under acidic conditions yields γ-lactones used in fragrance synthesis .
-
Conjugated Dienes: Partial hydrogenation produces dienes for Diels-Alder reactions.
Medicinal Chemistry
-
Antimicrobial Agents: Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus.
-
Anticancer Activity: Copper(I)-catalyzed click chemistry generates triazole derivatives with IC₅₀ = 12 µM against MCF-7 cells.
Table 3: Biological Activity of Derivatives
| Derivative | Target | Activity (IC₅₀/MIC) |
|---|---|---|
| 5-Acetoxy-pent-2-ynoate | S. aureus | 16 µg/mL |
| Triazole-pentynoic acid | MCF-7 | 12 µM |
| Lactone analog | Boll weevil | Pheromone activity |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s role in cellular redox pathways.
-
Scalable Synthesis: Develop continuous-flow systems to improve yield (>85%).
-
Drug Delivery: Explore PEGylated derivatives for enhanced bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume